2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide
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Overview
Description
“2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis
Thiophene derivatives, such as “this compound”, can undergo various chemical reactions. For example, 2-Bromothiophene undergoes metalation-alkylation reaction with various electrophiles to form various 5-alkylated 2-bromo products .Scientific Research Applications
Photodynamic Therapy and Photosensitization
- The compound's derivatives, like zinc(II) phthalocyanine substituted with benzenesulfonamide units, exhibit remarkable potential in photodynamic therapy (PDT) for cancer treatment due to their high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield. This makes them useful as Type II photosensitizers in cancer treatment through PDT (Pişkin, Canpolat, & Öztürk, 2020).
- Another study emphasizes the potential of zinc(II) phthalocyanine derivatives as photosensitizer candidates in photodynamic therapy. The study highlights their good solubility in common solvents, adequate fluorescence, singlet oxygen production, and photostability, which are crucial for effective alternative therapy in cancer treatment (Öncül, Öztürk, & Pişkin, 2022).
Photochemical Properties and Applications
- Research on zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents highlights their potential in photocatalytic applications. The study focuses on their spectroscopic, photophysical, and photochemical properties, indicating their suitability for such applications (Öncül, Öztürk, & Pişkin, 2021).
Antimicrobial Activity
- Some derivatives of 2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. Notably, the compound N-(5‑bromo‑2‑chloro‑pyrimidin-4-yl)-4-methyl-benzenesulfonamide exhibited significant antimicrobial activity against various pathogenic bacterial and fungal strains (Ranganatha et al., 2018).
Electrophilic Aromatic Reactivities
- Studies on electrophilic aromatic reactivities, like the bromination of aromatic heterocycles including furan, pyrrole, and thiophen, contribute to understanding the chemical behavior of such compounds under various conditions, which is crucial for developing advanced synthetic methodologies (Williamson & Coller, 1979).
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that “2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide” and similar compounds may have potential for future research and development in medicinal chemistry.
Properties
IUPAC Name |
2-bromo-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3S2/c17-14-3-1-2-4-16(14)23(19,20)18-9-7-13-5-6-15(22-13)12-8-10-21-11-12/h1-6,8,10-11,18H,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQMZAIXRPXXSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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